molecular formula C17H26O B14897616 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanol

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanol

Cat. No.: B14897616
M. Wt: 246.4 g/mol
InChI Key: OCTKYYGGDRLTPB-UHFFFAOYSA-N
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Description

1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, making it a secondary alcohol. The compound is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The final step involves the hydroxylation of the indene ring to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(tert-Butyl)-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanol

InChI

InChI=1S/C17H26O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-11,18H,7-8H2,1-6H3

InChI Key

OCTKYYGGDRLTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C)O

Origin of Product

United States

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